Ethyl (E)-4-Hydroxy-2-nonenoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl (E)-4-hydroxynon-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-10,12H,3-7H2,1-2H3/b9-8+ |
InChI Key |
CYJIOAVGDLSFJE-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C(=O)OCC)O |
Canonical SMILES |
CCCCCC(C=CC(=O)OCC)O |
Origin of Product |
United States |
Contextual Placement Within α,β Unsaturated Hydroxy Esters Research
Ethyl (E)-4-hydroxy-2-nonenoate belongs to the class of α,β-unsaturated hydroxy esters. This group of compounds is characterized by a carbon-carbon double bond between the α and β positions relative to an ester carbonyl group, and a hydroxyl (-OH) group, in this case at the C4 position. This arrangement of functional groups is pivotal to their chemical reactivity and biological significance.
The research landscape for α,β-unsaturated carbonyls is vast, with significant focus on their aldehyde counterparts, such as 4-hydroxy-2-nonenal (HNE). nih.gov HNE is a major and extensively studied product of lipid peroxidation, the process where oxidants like free radicals attack polyunsaturated fatty acids in cell membranes. nih.govmdpi.com This process and its products are central to research in oxidative stress and are implicated in numerous physiological and pathological conditions. nih.govfrontiersin.orgnih.gov this compound can be considered an ester derivative related to HNE, positioning it within this important field of biochemical investigation.
The reactivity of α,β-unsaturated carbonyls is a key focus of research. They are known to be electrophilic and can react with nucleophiles through mechanisms like Michael addition. nih.govmdpi.com This reactivity allows them to form adducts with biological macromolecules such as proteins and DNA, which can modulate cellular signaling pathways. nih.govmdpi.com For instance, HNE is known to interact with proteins, influencing processes like cell differentiation, proliferation, and apoptosis. mdpi.comwikipedia.org
Furthermore, research into α,β-unsaturated esters is not limited to their biological roles. Many esters within this class are investigated for their applications in various fields. For example, some are valued as flavor and fragrance compounds, while others serve as versatile chiral precursors in the synthesis of complex pharmaceutical products. sigmaaldrich.comresearchgate.net The study of this compound is therefore informed by these diverse research areas, from its potential as a biologically active molecule related to lipid peroxidation to its utility in synthetic organic chemistry.
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl E 4 Hydroxy 2 Nonenoate
Multistep Synthetic Routes to Ethyl (E)-4-Hydroxy-2-nonenoate
The synthesis of this compound can be achieved through various multistep routes. One common approach involves the Wittig or Horner-Wadsworth-Emmons reaction. In this method, a phosphorane or phosphonate (B1237965) is reacted with glyoxal (B1671930) dimethyl acetal (B89532) to form a protected 4-oxo-2(E)-nonenal. Subsequent reduction of the ketone and hydrolysis of the acetal yields 4-hydroxy-2(E)-nonenal, which can then be esterified to produce the target compound. nih.gov
Another versatile method starts from commercially available starting materials like ethyl acetoacetate. researchgate.net A general strategy for synthesizing α-hydroxy-(E)-β,γ-unsaturated esters involves a three-step sequence starting with the asymmetric organocatalytic α-selenylation of an aldehyde. nih.gov This is followed by a Wittig reaction and an allylic selenide (B1212193) to selenoxide oxidation, which then undergoes a spontaneous wikipedia.orgorganic-chemistry.org-sigmatropic rearrangement to furnish the desired product. nih.gov
A synthesis of ethyl 4-hydroxycrotonate, a related compound, has been described starting from ethyl propiolate. orgsyn.org This involves the reduction of the alkyne to an alkene. This approach could potentially be adapted for the synthesis of this compound by using a longer-chain starting material.
Stereoselective Approaches in the Synthesis of this compound
Achieving stereoselectivity is crucial in the synthesis of many biologically active molecules. For this compound, controlling the stereochemistry at the C4 position is of particular interest.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com A variety of chiral auxiliaries have been developed, including those derived from amino acids, such as oxazolidinones, and other structures like camphorsultam and trans-2-phenylcyclohexanol. wikipedia.orgcollectionscanada.gc.canih.gov For instance, in the synthesis of α-amino acids, chiral auxiliaries like (S)-ethyl lactate (B86563) and (R)-pantolactone have been used in asymmetric Diels-Alder reactions to achieve high diastereoselectivity. unirioja.es
Asymmetric catalysis offers another powerful strategy for stereoselective synthesis. nih.gov This approach utilizes a chiral catalyst to influence the stereochemical course of a reaction. For example, cinchona alkaloids have been used as catalysts in the formal [4+2] addition of acyclic enones and allenoates to create an asymmetric center with high stereocontrol. msu.edu The development of catalytic asymmetric variants of reactions like the Baylis-Hillman reaction has also expanded the toolbox for creating chiral centers. msu.edu
Expedited and One-Step Synthetic Strategies
To improve efficiency, researchers have explored more direct synthetic routes. A convenient synthesis of 4-hydroxy-2(E)-nonenal, a precursor to the title compound, utilizes a Wittig or Horner-Wadsworth-Emmons reaction with an easily prepared phosphorane or phosphonate and glyoxal dimethyl acetal. nih.gov Hydrolysis of the resulting protected 4-oxo-2(E)-nonenal gives the desired product. nih.gov
Derivatization Strategies for Research Applications
Derivatization of this compound is essential for various research applications, including the formation of protected derivatives and the synthesis of isotope-labeled analogs for tracing studies.
Formation of Protected Derivatives (e.g., Silylethers)
The hydroxyl group of this compound can be protected to prevent unwanted reactions during subsequent synthetic steps. Silyl (B83357) ethers are common protecting groups for alcohols. wikipedia.org They are typically formed by reacting the alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of silylation in molecules with multiple hydroxyl groups. wikipedia.org
Synthesis of Isotope-Labeled this compound for Tracing Studies
Isotope labeling is a critical tool for tracking the metabolic fate and mechanism of action of molecules. nih.gov The synthesis of isotope-labeled this compound would likely involve incorporating stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions in the molecule. This can be achieved by using labeled starting materials or reagents in the synthetic sequence. For example, deuterium-labeled analogs of epothilones have been synthesized from advanced precursors for use in REDOR NMR studies. nih.gov
Role as a Precursor in the Synthesis of Related Aldehydic Lipid Peroxidation Products (e.g., 4-Hydroxynonenal)
This compound serves as a crucial intermediate and direct precursor in the chemical synthesis of 4-hydroxy-2-nonenal (4-HNE), one of the most abundant and studied aldehydic products of lipid peroxidation. The transformation of the ethyl ester into the corresponding aldehyde is a key step that allows for the production of pure 4-HNE for research purposes, enabling detailed studies of its biological effects without confounding variables from complex biological matrices.
The primary chemical transformation required to convert this compound to 4-HNE is the selective reduction of the ester functional group to an aldehyde. This conversion must be performed under carefully controlled conditions to prevent over-reduction to the corresponding diol, 1,4-dihydroxy-2-nonene.
Diisobutylaluminium Hydride (DIBAL-H) Reduction
A principal methodology for this transformation involves the use of Diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a powerful and selective reducing agent widely employed in organic synthesis for the partial reduction of esters to aldehydes. tandfonline.commdpi.com The reaction is typically conducted at very low temperatures, commonly -78 °C (the sublimation point of dry ice), to control the reactivity of the hydride reagent and prevent the aldehyde product from undergoing further reduction. tandfonline.com
The mechanism of reduction begins with the coordination of the electrophilic aluminum atom of DIBAL-H to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbonyl carbon. This process forms a stable tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to yield the desired aldehyde, 4-HNE. tandfonline.com
The general reaction scheme is as follows:
Step 1: Reduction. this compound is dissolved in an anhydrous aprotic solvent, such as toluene (B28343) or dichloromethane, and cooled to -78 °C. A solution of DIBAL-H (typically 1.0 to 1.2 equivalents) is then added dropwise. The reaction is stirred at this low temperature for a specific period to ensure complete conversion of the starting material.
Step 2: Quenching and Workup. The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an aqueous acid or a solution of Rochelle's salt (potassium sodium tartrate) to hydrolyze the aluminum complexes and liberate the aldehyde product. tandfonline.com The resulting 4-HNE is then extracted and purified, typically using column chromatography.
While specific yields for this exact transformation are not extensively detailed in readily available literature, syntheses of similar α,β-unsaturated aldehydes from their esters using DIBAL-H are known to be efficient. Research on the synthesis of isotopically labeled 4-HNE has utilized this compound as a key intermediate, underscoring its role as a direct precursor in controlled chemical synthesis.
Below is a representative data table outlining the typical parameters for the DIBAL-H reduction of an α,β-unsaturated ester to its corresponding aldehyde, based on established chemical literature.
| Parameter | Condition | Purpose |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) | Selective reduction of the ester to an aldehyde. |
| Solvent | Anhydrous Toluene or Dichloromethane (CH₂Cl₂) | To dissolve the substrate and facilitate the reaction without reacting with the hydride. |
| Temperature | -78 °C | To control the reactivity of DIBAL-H and prevent over-reduction to the alcohol. |
| Equivalents of Reagent | 1.0 - 1.2 | To ensure complete conversion of the ester while minimizing side reactions. |
| Workup | Methanol, followed by aqueous acid or Rochelle's salt | To quench excess reagent and hydrolyze the intermediate to yield the final aldehyde product. |
| Purification | Silica (B1680970) Gel Column Chromatography | To isolate the pure 4-Hydroxynonenal from byproducts and unreacted starting material. |
The synthesis of 4-HNE from this compound is a critical process for researchers studying the roles of lipid peroxidation in various physiological and pathological conditions. nih.govnih.gov This synthetic route provides access to a pure standard, which is essential for the accurate quantification and identification of 4-HNE in biological samples and for elucidating its complex signaling pathways. nih.govnih.gov
Advanced Analytical Techniques for Characterization and Quantification of Ethyl E 4 Hydroxy 2 Nonenoate in Research Matrices
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in isolating ethyl (E)-4-hydroxy-2-nonenoate from complex sample matrices, thereby enabling precise quantification and further structural analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of this compound, often in its derivatized form to enhance detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group of the molecule to form a stable and UV-active derivative, HNE-DNPH. researchgate.net
A typical HPLC method involves a reversed-phase column, such as a C18 column, and a mobile phase gradient. For instance, a mixture of acetonitrile (B52724) and water is often used, with the proportion of acetonitrile gradually increasing over the course of the analysis to elute the compounds. nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength suitable for the derivative, or a more specific detector like a photodiode array (PDA) detector. nih.gov The retention time under specific chromatographic conditions is a key parameter for the identification of the compound.
Key parameters for a successful HPLC analysis include the choice of the stationary phase, the mobile phase composition and gradient, the flow rate, and the column temperature. nih.govsemanticscholar.org For example, increasing the temperature can decrease the viscosity of the mobile phase, leading to lower backpressure and potentially improved separation efficiency. semanticscholar.org
Table 1: Example of HPLC Parameters for Analysis of a Related Compound
| Parameter | Value |
| Column | Hypersil BDS, C18, 150Χ4. 6 mm, 5 μ |
| Mobile Phase A | 0.01 M phosphate (B84403) buffer with 0.1% triethyl amine, pH 7.0 |
| Mobile Phase B | Methanol and acetonitrile (150:850 v/v) |
| Gradient | 0/35, 9/40, 15/50, 21/35, 24/50, 33/50, 36/60, 42/65, 46/35 and 50/35 (Time (min)/%B) |
| Flow Rate | 1.2 ml/min |
| Detection | 240 nm |
| Column Temperature | 25°C |
| Injection Volume | 40 μl |
This table is illustrative and based on a method for related compounds. nih.gov Specific parameters for this compound may vary.
Gas Chromatography (GC)
Gas chromatography is another cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the compound's reactivity and relatively low volatility, derivatization is often necessary to improve its chromatographic properties and detection sensitivity. nih.govnih.gov
A common derivatization strategy involves reaction with agents like pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation to form trimethylsilyl (B98337) ethers. nih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. Another approach is the reaction with phenylhydrazines, such as 3,5-dichloro-phenylhydrazine (DCPH), to form a stable derivative that can be detected with high sensitivity using an electron capture detector (ECD). nih.gov
The separation in GC is typically achieved on a fused silica (B1680970) capillary column with a suitable stationary phase. deepdyve.com A nitrogen-phosphorus detector (NPD) or a mass spectrometer is often used for detection due to their high sensitivity and selectivity. deepdyve.com
Table 2: Illustrative GC Parameters for Analysis of Related Aldehydes
| Parameter | Value |
| Column | VF-200 ms, 30 m × 0.25 mm i.d., 0.25 μm film thickness |
| Carrier Gas | Helium at 1.6 mL/min |
| Injector | Multimode injector |
| Oven Program | Specific temperature ramps are applied to optimize separation. |
| Detection | Mass Spectrometry (MS) |
This table is based on a method for analyzing various aldehydes in wine and provides a general example of GC conditions. researchgate.net
Mass Spectrometry Applications
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS) to provide both retention time and mass-to-charge ratio information, which together offer a high degree of certainty in compound identification.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like this compound and its metabolites. nih.gov When coupled with liquid chromatography (LC-ESI-MS), it allows for the direct analysis of the compound from biological extracts, often with minimal sample preparation. nih.govnih.gov
In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]+ in positive ion mode. nih.gov The high sensitivity and specificity of this technique enable the detection and quantification of the compound at very low concentrations. nih.gov Furthermore, the use of stable isotope-labeled internal standards, such as deuterated analogs, can significantly improve the accuracy and precision of quantification. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the excellent separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. thepharmajournal.com For the analysis of this compound, derivatization is typically required prior to GC-MS analysis to increase its volatility and thermal stability. nih.gov
A validated GC-MS method for the related compound 4-hydroxy-2-nonenal (HNE) involves derivatization with pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation. nih.gov The resulting derivative is then analyzed by GC-MS in negative ion chemical ionization (NICI) mode, which offers high sensitivity and specificity. nih.gov The use of a deuterated internal standard is crucial for accurate quantification. nih.gov This method has demonstrated good linearity, precision, and accuracy for the analysis of HNE in plasma samples. nih.gov
Table 3: Validation Data for a GC-MS Method for HNE
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Within-day Precision (%RSD) | 4.4 - 6.1% |
| Between-day Precision (%RSD) | 5.2 - 10.2% |
| Accuracy | 99 - 104% |
| Calibration Range | 2.5 - 250 nmol/L |
Data from a validated method for the related compound 4-hydroxy-2-nonenal (HNE). nih.gov
Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Metabolite Profiling
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns compared to conventional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. nih.govfrontiersin.org When coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, UPLC-HRMS becomes a powerful platform for comprehensive metabolite profiling. nih.govmdpi.comresearchgate.net
This technique allows for the untargeted analysis of a wide range of metabolites in a single run, providing accurate mass measurements that facilitate the identification of unknown compounds. mdpi.comresearchgate.netnih.gov For the study of this compound, UPLC-HRMS can be employed to identify and quantify not only the parent compound but also its various metabolites in complex biological matrices. mdpi.comresearchgate.net The high resolving power of the mass spectrometer helps to distinguish between isobaric compounds, which have the same nominal mass but different elemental compositions. nih.gov
The workflow for metabolite profiling using UPLC-HRMS typically involves data acquisition followed by sophisticated data processing, including peak picking, alignment, and statistical analysis to identify significant changes in metabolite levels between different sample groups. nih.gov
Isotopic Dilution and Internal Standard Methodologies for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, renowned for its high precision and accuracy. nih.gov The methodology involves adding a known quantity of a stable, isotopically labeled version of the analyte to the sample at an early stage of preparation. nih.govresearchgate.net This labeled compound, or internal standard, behaves almost identically to the endogenous analyte through extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopic internal standard, losses during sample workup can be effectively nullified, allowing for highly accurate quantification. nih.gov
In the analysis of the related compound HNE, a gas chromatography-mass spectrometry (GC-MS) method utilizing a deuterated analog (HNE-d11) as an internal standard has been successfully validated. nih.gov In this method, ions representative of the analyte and the standard are monitored. For HNE, the ion recorded is m/z = 152, while the deuterated internal standard is monitored at m/z = 162. nih.gov This stable and precise GC-MS method demonstrates excellent linearity and high specificity. nih.gov The accuracy for HNE quantification using this approach was found to be between 99% and 104% over a calibration range of 2.5–250 nmol/L. nih.gov
The principles of IDMS are broadly applicable across various mass spectrometry platforms, including ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which offers rapid and ultrasensitive quantification into the low femtomole range. nih.govresearchgate.net
Table 1: Performance Characteristics of a Validated GC-MS Isotopic Dilution Method for HNE Quantification Data derived from a study on the related aldehyde, 4-hydroxy-2-nonenal (HNE).
| Parameter | Finding | Reference |
|---|---|---|
| Internal Standard | Deuterated HNE (HNE-d11) | nih.gov |
| Linearity (r²) | 0.998 | nih.gov |
| Within-Day Precision | 4.4 - 6.1% | nih.gov |
| Between-Day Precision | 5.2 - 10.2% | nih.gov |
| Accuracy | 99 - 104% | nih.gov |
| Monitored Ions (m/z) | 152 (HNE) / 162 (HNE-d11) | nih.gov |
Pre-column Derivatization Strategies for Enhanced Detection and Selectivity
Pre-column derivatization is a chemical strategy used to modify an analyte before analysis to improve its chromatographic behavior and/or detection sensitivity. For a molecule like this compound, which contains a reactive carbonyl group (within the ester) and a hydroxyl group, derivatization is crucial, particularly for gas chromatography (GC) which requires volatile and thermally stable compounds. nih.gov
Several derivatization approaches have been developed for the analogous compound HNE that target its aldehyde and hydroxyl groups. A common two-step process for GC-MS analysis involves oximation of the carbonyl group with reagents like pentafluorobenzyl-hydroxylamine (PFBHA), followed by silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether. nih.gov The use of halogenated reagents, such as PFBHA, is particularly advantageous for highly sensitive electron capture detection (GC-ECD). tandfonline.com
For high-performance liquid chromatography (HPLC), derivatization is employed to attach a chromophore or fluorophore to the molecule, significantly enhancing detection by UV-Vis or fluorescence detectors. acs.org Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl group to form a hydrazone that can be readily detected by UV. researchgate.net For even greater sensitivity, fluorescent labeling agents are used. One such method for HNE involves derivatization with 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DABD-H), enabling a low detection limit of 0.06 µM in serum samples via fluorescence detection. nih.gov
The choice of derivatization agent depends on the analytical instrument and the desired sensitivity.
Table 2: Common Derivatization Strategies for HNE Applicable to Related Compounds
| Derivatizing Reagent | Target Functional Group | Analytical Technique | Benefit | Reference |
|---|---|---|---|---|
| Pentafluorobenzyl-hydroxylamine (PFBHA) & Trimethylsilylation | Aldehyde & Hydroxyl | GC-MS | Increases volatility and thermal stability. | nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde/Carbonyl | HPLC-UV | Adds a strong UV chromophore. | acs.orgresearchgate.net |
| 3,5-Dichlorophenylhydrazine (DCPH) | Aldehyde/Carbonyl | GC-ECD | Forms a single derivative with high electron capture response. | tandfonline.com |
| 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DABD-H) | Aldehyde/Carbonyl | HPLC-Fluorescence | Adds a highly sensitive fluorescent tag. | nih.gov |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. weebly.comdntb.gov.ua For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can unambiguously confirm its constitution, configuration, and conformation.
¹H NMR: This experiment identifies all unique proton environments in the molecule. The spectrum for this compound would show characteristic signals for the ethyl ester group (a quartet and a triplet), the vinylic protons on the double bond, the proton on the carbon bearing the hydroxyl group, and the protons of the pentyl chain. The coupling constants (J-values) between the vinylic protons are diagnostic for the stereochemistry of the double bond; a large coupling constant (typically >12 Hz) confirms the (E)- or trans-configuration. weebly.com
¹³C NMR: This provides a count of the unique carbon atoms. weebly.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons, aiding in the assignment of each signal. mdpi.com
2D NMR: Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, allowing for the tracing of the entire spin system from one end of the molecule to the other. researchgate.net Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. These experiments are instrumental in piecing together the molecular structure. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, offering definitive proof of stereochemistry, such as the (E)-configuration of the double bond. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures like Ethyl-2-butenoate and general NMR principles.
| Atom Position | NMR Type | Predicted Chemical Shift (ppm) | Key Features/Correlations | Reference |
|---|---|---|---|---|
| C1 (C=O) | ¹³C | ~166 | Ester carbonyl carbon. | weebly.com |
| C2 (=CH) | ¹³C | ~122-125 | Vinylic carbon alpha to carbonyl. | weebly.com |
| H2 (=CH) | ¹H | ~5.8-6.1 | Doublet of doublets, coupled to H3. | weebly.com |
| C3 (=CH) | ¹³C | ~145-150 | Vinylic carbon beta to carbonyl. | weebly.com |
| H3 (=CH) | ¹H | ~6.8-7.1 | Doublet of doublets, coupled to H2 and H4. Large J-coupling with H2 confirms E-config. | weebly.com |
| C4 (-CHOH) | ¹³C | ~70-75 | Carbon bearing the hydroxyl group. | mdpi.com |
| H4 (-CHOH) | ¹H | ~4.2-4.5 | Multiplet, coupled to H3 and H5. | mdpi.com |
| C5-C8 (Alkyl Chain) | ¹³C | ~22-36 | Signals for the pentyl chain carbons. | weebly.com |
| C9 (-CH₃) | ¹³C | ~14 | Terminal methyl carbon. | weebly.com |
| Ethyl (-OCH₂CH₃) | ¹³C | ~60, ~14 | Signals for the -OCH₂- and -CH₃ of the ester. | weebly.com |
| Ethyl (-OCH₂CH₃) | ¹H | ~4.1 (q), ~1.2 (t) | Quartet for -OCH₂- and triplet for -CH₃. | weebly.com |
Investigation of Structure Reactivity Relationships and Chemical Properties of Ethyl E 4 Hydroxy 2 Nonenoate and Its Analogs
Influence of Esterification on Reactivity Profiles
The conversion of the aldehyde group in 4-hydroxy-2-nonenal (HNE) to an ethyl ester in Ethyl (E)-4-Hydroxy-2-nonenoate significantly modifies the compound's reactivity. This alteration is primarily due to the electronic and steric differences between an aldehyde and an ester.
The reactivity of α,β-unsaturated carbonyl compounds is characterized by two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophiles can attack either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (Michael reaction), respectively.
Electronic Effects: The aldehyde group in HNE is highly electrophilic due to the polarization of the C=O bond and the lack of electron-donating groups attached to the carbonyl carbon. In contrast, the ethyl ester group in this compound is less electrophilic. The oxygen atom of the ethoxy group (-OCH2CH3) donates electron density to the carbonyl carbon through resonance, which partially delocalizes the positive charge on the carbonyl carbon and, by extension, on the β-carbon. This electron-donating effect deactivates the α,β-unsaturated system towards nucleophilic attack compared to the corresponding aldehyde.
Reactivity Hierarchy: In general, the reactivity of carbonyl compounds towards nucleophiles follows the order: aldehydes > ketones > esters > amides. openstax.orgyoutube.com Aldehydes are more susceptible to both 1,2- and 1,4-addition than esters. Weak bases and stabilized enolates, which are common nucleophiles in Michael additions, react more readily with α,β-unsaturated aldehydes and ketones than with the corresponding esters. openstax.orgyoutube.com For instance, the Michael reaction, a conjugate addition, is highly effective with α,β-unsaturated aldehydes and ketones, while α,β-unsaturated esters are less reactive acceptors. openstax.orglibretexts.org
The following table summarizes the relative reactivity of different α,β-unsaturated carbonyl compounds.
| Compound Type | Functional Group | Relative Electrophilicity of the Carbonyl System | Susceptibility to Michael Addition |
| α,β-Unsaturated Aldehyde | -CHO | High | High |
| α,β-Unsaturated Ketone | -C(O)R | Moderate-High | Moderate-High |
| α,β-Unsaturated Ester | -C(O)OR | Moderate | Moderate |
| α,β-Unsaturated Amide | -C(O)NR2 | Low | Low |
This table provides a generalized comparison of reactivity.
Stereochemical Aspects Affecting Chemical Transformations and Interactions
The stereochemistry of this compound plays a crucial role in its chemical transformations and biological interactions. The key stereochemical features are the configuration of the double bond and the chirality at the C4 carbon.
Chirality at C4: The C4 carbon, bearing a hydroxyl group, is a stereocenter. Therefore, this compound can exist as two enantiomers: (4R) and (4S). The presence of this chiral center can direct the stereochemical outcome of subsequent reactions. For example, in the epoxidation of γ-hydroxy-α,β-unsaturated esters, the existing stereocenter directs the approach of the oxidizing agent, leading to a diastereoselective reaction. researchgate.net Similarly, the (R) or (S) configuration at C4 in this compound would be expected to influence the stereochemistry of products formed in reactions such as cyclization, hydrogenation, or Michael additions. In biological systems, enzymes often exhibit high stereoselectivity, preferentially metabolizing one enantiomer over the other.
The table below outlines the key stereochemical features and their significance.
| Stereochemical Feature | Description | Significance for Reactivity |
| (E)-Double Bond | trans-configuration at C2=C3 | Thermodynamically more stable; defines molecular geometry; crucial for specific receptor binding and enzymatic recognition. |
| C4 Stereocenter | Chiral center due to four different substituents | Leads to (4R) and (4S) enantiomers; can direct the stereochemical course of subsequent reactions (diastereoselection); allows for specific interactions with chiral molecules like enzymes. |
Comparative Reactivity Studies with Other α,β-Unsaturated Carbonyl Compounds
The reactivity of this compound is best understood by comparing it with other α,β-unsaturated carbonyl compounds.
Comparison with 4-Hydroxy-2-nonenal (HNE): As discussed in section 5.1, the primary difference lies in the ester versus the aldehyde group. HNE is significantly more reactive towards nucleophiles at both the carbonyl carbon and the β-carbon. This high reactivity is central to its biological effects, as it readily forms adducts with proteins and DNA. The esterification to this compound serves as a "protecting group" of sorts, dampening this high reactivity.
Comparison with Simpler α,β-Unsaturated Esters:
Ethyl acrylate (B77674): Lacking any substituents at the α and β positions (other than hydrogens), ethyl acrylate is a classic Michael acceptor. The reactivity of this compound is expected to be slightly lower due to the steric hindrance from the alkyl chain at the β-position.
Ethyl crotonate: This ester has a methyl group at the β-position. The electron-donating nature of the methyl group slightly deactivates the double bond towards nucleophilic attack compared to ethyl acrylate. The longer, more complex alkyl chain in this compound, along with the C4-hydroxyl group, introduces further steric and electronic factors. The hydroxyl group, in particular, can influence reactivity by participating in hydrogen bonding with reagents or solvents, or by acting as an internal nucleophile or general acid/base catalyst in certain reactions.
Comparison with α,β-Unsaturated Ketones: α,β-Unsaturated ketones, such as methyl vinyl ketone, are generally more reactive Michael acceptors than α,β-unsaturated esters. youtube.com The second alkyl group on the carbonyl in a ketone is less electron-donating through resonance than the alkoxy group of an ester, rendering the carbonyl system more electrophilic.
The following table provides a qualitative comparison of the reactivity of this compound with other α,β-unsaturated carbonyl compounds in Michael addition reactions.
| Compound | Structure | Key Features | Expected Relative Reactivity in Michael Addition |
| 4-Hydroxy-2-nonenal (HNE) | Aldehyde, C4-OH | Highly reactive aldehyde | Highest |
| Methyl Vinyl Ketone | Ketone | Unhindered ketone | High |
| Ethyl Acrylate | Ester | Unsubstituted ester | Moderate-High |
| This compound | Ester, C4-OH, β-subst. | β-substituted ester with a hydroxylated alkyl chain | Moderate |
| Ethyl Crotonate | Ester, β-subst. | β-substituted ester | Low-Moderate |
This table is based on established principles of organic reactivity. Actual reaction rates would depend on the specific nucleophile and reaction conditions.
Diverse Applications of Ethyl E 4 Hydroxy 2 Nonenoate As a Research Tool and Chemical Intermediate
Role as a Building Block in Complex Organic Synthesis
The structural features of Ethyl (E)-4-hydroxy-2-nonenoate, namely the α,β-unsaturated ester moiety and a secondary alcohol, suggest its potential as a versatile building block in organic synthesis. The electrophilic nature of the double bond and the carbonyl carbon makes it susceptible to a variety of nucleophilic addition reactions. The hydroxyl group can be a handle for further functionalization, such as etherification, esterification, or oxidation.
While direct examples of its use in the total synthesis of complex natural products are not prominently documented, its structural similarity to 4-hydroxy-2-nonenal (HNE) allows for informed speculation. HNE itself is a precursor in the biosynthesis of various biologically active molecules. It is plausible that synthetic chemists could employ this compound as a more stable or selectively reactive surrogate for HNE in multi-step synthetic sequences. The ethyl ester group can serve as a protecting group for the carboxylic acid functionality, which can be deprotected at a later stage of the synthesis.
Utilization in Mechanistic Studies of Enzyme-Catalyzed Reactions in Vitro
The α,β-unsaturated carbonyl system is a common motif in substrates for various enzymes, including reductases, hydratases, and isomerases. This compound could potentially serve as a substrate or inhibitor to probe the active sites and reaction mechanisms of such enzymes. For instance, enzymes involved in the metabolism of lipid peroxidation products might recognize and process this ethyl ester derivative.
Studies on related compounds provide a framework for how this compound could be utilized. For example, the enzymatic reduction of various α,β-unsaturated esters has been extensively studied to understand the stereoselectivity and substrate specificity of oxidoreductases. Introducing this compound into such assay systems could provide valuable data on how the 4-hydroxy group and the length of the alkyl chain influence enzyme activity and selectivity. However, specific studies detailing the use of this compound in this context are not readily found in the scientific literature.
Development of Probes and Labeled Compounds for Biochemical Investigations
The reactivity of the Michael acceptor in this compound makes it a candidate for the development of chemical probes to study biological processes. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, this molecule could be used to identify and characterize proteins that are targeted by lipid peroxidation products. The ethyl ester may offer different cell permeability and reactivity profiles compared to the more commonly studied HNE.
Q & A
Q. What are the recommended storage conditions for Ethyl (E)-4-Hydroxy-2-nonenoate to ensure stability?
this compound should be stored at 0–6°C in a tightly sealed container under inert gas (e.g., nitrogen or argon) to minimize oxidation and hydrolysis. Stability tests via periodic HPLC analysis are advised to monitor degradation, particularly under prolonged storage .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- High-resolution NMR (¹H and ¹³C): Resolves stereochemistry (e.g., E-configuration) and hydroxyl group positioning.
- HPLC-MS: Confirms molecular weight (MW 200.24 g/mol) and purity.
- FT-IR: Identifies functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹, hydroxyl at ~3400 cm⁻¹). Data should be cross-validated against computational simulations (e.g., DFT for NMR chemical shifts) .
Q. How can researchers design initial cytotoxicity screening for this compound?
Use standardized assays like MTT or resazurin-based viability tests across multiple cell lines (e.g., HEK293, HepG2) with triplicate replicates. Include positive controls (e.g., doxorubicin) and normalize results to solvent-only treatments. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for reproducibility .
Advanced Research Questions
Q. How can isotopic labeling resolve metabolic pathways of this compound in mammalian systems?
Synthesize deuterated analogs (e.g., D₂-labeled at the hydroxyl group) and track metabolites via LC-MS/MS . Compare fragmentation patterns with unlabeled compounds to identify enzymatic modification sites (e.g., esterase cleavage). Pair with isotopic tracing in liver microsomes to map phase I/II metabolism .
Q. What experimental strategies mitigate contradictions in reported cytotoxicity data across studies?
- Meta-analysis: Aggregate datasets from peer-reviewed studies, adjusting for variables like cell passage number, serum concentration, and incubation time.
- Multivariate regression: Isolate confounding factors (e.g., solvent toxicity from DMSO).
- Standardized protocols: Adopt OECD/ISO guidelines for assay conditions (e.g., 24–48 hr exposure, 5% CO₂) .
Q. How can reaction kinetics elucidate the hydrolysis mechanism of this compound?
Conduct pH-dependent stability studies (pH 2–12) with UV-Vis or HPLC monitoring. Calculate rate constants (k) and activation energy (Arrhenius plots) under controlled temperatures (25–60°C). Compare acidic vs. alkaline hydrolysis pathways to identify dominant mechanisms (e.g., nucleophilic acyl substitution) .
Q. What advanced spectral libraries improve environmental detection of this compound?
Build a custom LC-HRMS/MS library using fragmentation patterns from collision-induced dissociation (CID). Validate against spiked environmental samples (e.g., wastewater) with isotopic internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects. Public repositories like mzCloud or NIST can augment spectral matching .
Methodological Notes
- Data Presentation: Raw data (e.g., NMR spectra, dose-response tables) should be archived in appendices, while processed results (e.g., IC₅₀ values, kinetic plots) are prioritized in the main text .
- Ethical Compliance: Non-human studies require documentation of chemical waste disposal per institutional biosafety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
